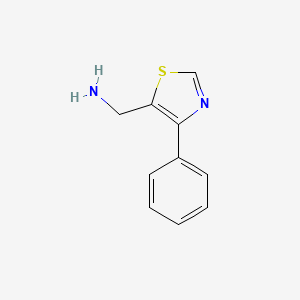

C-(4-Phenyl-thiazol-5-yl)-methylamine

Description

Significance of Thiazole (B1198619) Derivatives in Medicinal Chemistry and Chemical Biology Research

The thiazole ring is a fundamental structural motif found in a wide array of biologically active compounds, including natural products and synthetic drugs. nih.goveurekaselect.com A prominent example from nature is Thiamine (Vitamin B1), which features a thiazole ring and is essential for metabolism. nih.goveurekaselect.com In the realm of synthetic pharmaceuticals, the thiazole nucleus is integral to the structure of numerous approved drugs, demonstrating its versatility and acceptance in drug design. nih.govglobalresearchonline.net

Thiazole derivatives are recognized for an extensive range of pharmacological activities. wisdomlib.orgnih.gov Research has extensively documented their potential as:

Antimicrobial agents: Including antibacterial and antifungal compounds like Sulfazole and Abafungin. nih.gov

Anticancer agents: Tiazofurin is a notable example of a thiazole-containing anticancer drug. nih.goveurekaselect.com

Antiviral agents: The HIV protease inhibitor Ritonavir contains a thiazole ring, highlighting its importance in antiviral therapy. nih.goveurekaselect.com

Anti-inflammatory, antioxidant, and analgesic agents: Numerous studies have synthesized and tested thiazole derivatives, confirming these diverse biological effects. wisdomlib.org

Other therapeutic areas: Thiazoles have also shown promise as antihistaminic, antithyroid, anticonvulsant, and antidiabetic agents. nih.govglobalresearchonline.netnih.gov

The significance of the thiazole scaffold lies in its ability to serve as a versatile building block. globalresearchonline.net Its aromatic nature and the presence of heteroatoms allow for multiple points of substitution, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize interactions with specific biological targets, such as enzymes and receptors. globalresearchonline.netchemimpex.com This adaptability has made thiazole derivatives a subject of continuous investigation in the quest for new and more effective medicines. globalresearchonline.netnih.gov

Overview of the C-(4-Phenyl-thiazol-5-yl)-methylamine Chemical Motif in Contemporary Research

The C-(4-Phenyl-thiazol-5-yl)-methylamine structure represents a specific and highly researched motif within the broader family of thiazole derivatives. This compound serves as a crucial intermediate or building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. chemimpex.com The core structure consists of a central thiazole ring substituted with a phenyl group at position 4 and a methylamine (B109427) group at position 5. This particular arrangement is of significant interest due to the combined influence of its constituent parts.

Contemporary research utilizes this scaffold to explore a variety of biological targets. For instance, derivatives are investigated as potential modulators of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and targets for cancer therapy. acs.org Studies on related structures, such as 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazines, have shown that the substitution pattern on the thiazole ring is critical for activity, with the 5-substituted isomers displaying higher potency as histamine (B1213489) H3 receptor antagonists compared to their 4-substituted counterparts. nih.gov

The research applications for this chemical motif are diverse and include:

Pharmaceutical Development: It is a key intermediate for synthesizing potential drugs targeting neurological disorders. chemimpex.com

Biochemical Research: The scaffold is employed in studies of enzyme inhibition and receptor binding to elucidate biochemical pathways. chemimpex.com

Anticancer Research: Modifications of this core structure are being explored for their ability to induce apoptosis in cancer cells. acs.orgmdpi.com

Antimicrobial Discovery: The phenyl-thiazole core is a common feature in novel compounds tested against various bacterial and fungal strains. nih.govnih.gov

The following table summarizes selected research findings on derivatives related to the C-(4-Phenyl-thiazol-5-yl)-methylamine motif, illustrating the breadth of investigation.

| Derivative Class | Research Focus | Reported Activity/Finding | Source(s) |

| 5-Substituted 2-anilino-4-(thiazol-5-yl)pyrimidines | Anticancer (CDK Inhibition) | Potent inhibition of CDK9, leading to apoptosis in human cancer cells. | acs.org |

| 1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazines | Histamine H3 Receptor Antagonism | Position 5 substitution on the thiazole ring is favorable for antagonist activity. | nih.gov |

| Phthalylthiazoles | Antiviral | Inhibition of SLEV and YFV virus replication. | nih.gov |

| Pyridazinone-thiazole hybrids | Anticonvulsant | High seizure protection in electroshock and chemo-shock models. | nih.gov |

| 2-Amino-5-(aryl)-diazenyl-4-phenyl-1,3-thiazoles | Antibacterial / Antifungal | Activity against Escherichia coli, Staphylococcus aureus, and Aspergillus species. | researchgate.net |

Scope and Research Objectives Pertaining to the C-(4-Phenyl-thiazol-5-yl)-methylamine Compound

The primary scope of research involving C-(4-Phenyl-thiazol-5-yl)-methylamine is its utilization as a foundational scaffold for the targeted synthesis of novel, biologically active compounds. The overarching objective is to leverage this specific molecular architecture to develop new chemical entities with potential therapeutic value.

Key research objectives include:

Synthesis of Novel Derivatives: To develop and optimize synthetic pathways for creating a diverse library of molecules based on the C-(4-Phenyl-thiazol-5-yl)-methylamine core. This often involves modifying the amine function or making substitutions on the phenyl ring. jocpr.comzsmu.edu.ua

Structure-Activity Relationship (SAR) Studies: To systematically investigate how structural modifications to the parent compound influence its biological activity. SAR studies aim to identify the key chemical features responsible for potency and selectivity, guiding the design of more effective compounds. nih.govacs.org

Exploration of Pharmacological Potential: To screen new derivatives against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify and characterize novel pharmacological activities such as anticancer, antimicrobial, or anti-inflammatory effects. nih.govresearchgate.netresearchgate.net

Elucidation of Mechanisms of Action: For compounds that exhibit significant biological activity, a central objective is to understand their precise molecular mechanism. This includes identifying the specific protein or pathway they interact with to produce their effect, as seen in studies targeting CDK9 or histamine H3 receptors. acs.orgnih.gov

Development of Research Tools: To use the compound and its derivatives as chemical probes or diagnostic agents to study biological processes and disease mechanisms. chemimpex.com

Through these focused objectives, the scientific community aims to unlock the full potential of the C-(4-Phenyl-thiazol-5-yl)-methylamine motif, translating basic chemical research into tangible applications in medicine and beyond.

Structure

3D Structure

Properties

IUPAC Name |

(4-phenyl-1,3-thiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-6-9-10(12-7-13-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOSMSPEYGADCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of C 4 Phenyl Thiazol 5 Yl Methylamine and Its Analogues

Development of Established Synthetic Routes to C-(4-Phenyl-thiazol-5-yl)-methylamine

The construction of the C-(4-Phenyl-thiazol-5-yl)-methylamine core relies on fundamental strategies in heterocyclic chemistry. These established routes typically involve a two-part process: the formation of the substituted thiazole (B1198619) ring followed by the introduction or modification of the functional groups at the C4 and C5 positions.

Thiazole Ring Formation Strategies and Cyclization Approaches

The most prominent and widely utilized method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. nih.govochemacademy.com This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or a related derivative like thiourea (B124793). nih.govyoutube.com For the synthesis of a 4-phenylthiazole (B157171) core, a common starting material is a 2-halo-1-phenylethanone, such as 2-bromo-1-phenylethanone. nih.gov

The general mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a hydroxylated thiazoline (B8809763) intermediate. Subsequent dehydration yields the aromatic thiazole ring. youtube.com

Alternative cyclization strategies have also been developed. One notable method involves the reaction of active methylene (B1212753) ketones with thioureas under visible-light-promoted conditions, which can proceed via the formation of C-S and C-N bonds to yield highly functionalized thiazoles.

Introduction of Phenyl and Methylamine (B109427) Moieties

The introduction of the phenyl group at the C4 position is often accomplished by selecting an appropriate starting material for the Hantzsch synthesis. For example, using 2-bromo-1-phenylethanone ensures the phenyl group is incorporated at the C4 position of the resulting thiazole ring. nih.gov

The C5-methylamine moiety, –CH2NH2, is typically installed through functional group transformation of a precursor on the pre-formed thiazole ring. A common strategy involves creating a thiazole with a cyano or formyl group at the C5 position.

Via a Nitrile Intermediate : A key precursor, 4-phenylthiazole-5-carbonitrile, can be synthesized. The subsequent reduction of the nitrile group is a standard transformation to obtain the primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for converting nitriles to primary amines. ochemacademy.com Alternatively, catalytic hydrogenation using reagents like Raney Nickel (Ra-Ni) can also achieve this transformation. ochemacademy.commasterorganicchemistry.comyoutube.com

Via an Aldehyde Intermediate : Another pathway involves the synthesis of a 4-phenyl-5-formylthiazole intermediate. nih.gov This aldehyde can then undergo reductive amination. This two-step, one-pot process involves the reaction of the aldehyde with an amine source (like ammonia (B1221849) or, for N-substituted analogues, a primary amine such as methylamine) to form an imine, which is then reduced in situ to the desired amine using reducing agents like sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a catalyst. mdpi.comnih.gov

Exploration of Novel Synthetic Pathways and Mechanistic Insights

Modern organic synthesis seeks more efficient, selective, and versatile methods. Research into the synthesis of C-(4-Phenyl-thiazol-5-yl)-methylamine and its analogues has incorporated advanced catalytic systems and focused on achieving high levels of selectivity.

Advanced Heterocyclic Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become powerful tools for forming carbon-carbon bonds. This reaction can be employed to introduce the C4-phenyl group onto a pre-existing thiazole ring. udel.eduarkat-usa.org The synthesis would start with a 4-halothiazole (e.g., 4-bromo- or 4-chlorothiazole) derivative carrying a suitable precursor for the methylamine group at the C5 position. This halo-thiazole is then coupled with phenylboronic acid in the presence of a palladium catalyst and a base. arkat-usa.orgbeilstein-journals.orgresearchgate.net This approach offers high functional group tolerance and allows for the late-stage introduction of the phenyl moiety, which is advantageous for creating diverse analogues.

Table 1: Comparison of Synthetic Approaches for Phenyl Moiety Introduction

| Method | Precursor | Key Reagents | Stage of Introduction |

|---|---|---|---|

| Hantzsch Synthesis | Thioamide | 2-halo-1-phenylethanone | Early (Ring Formation) |

| Suzuki-Miyaura Coupling | 4-Halothiazole derivative | Phenylboronic acid, Pd catalyst, Base | Late (Functionalization) |

Stereoselective and Regioselective Synthesis

Regioselectivity is a critical aspect of thiazole synthesis. The Hantzsch reaction between α-haloketones and thioamides is inherently regioselective, reliably producing 2,4-disubstituted thiazoles. youtube.com Similarly, other multicomponent reactions can be optimized to favor the formation of the desired 4-phenyl-5-substituted isomer over other potential regioisomers. bepls.com

While C-(4-Phenyl-thiazol-5-yl)-methylamine itself is not chiral, the synthesis of chiral analogues is of significant interest. Stereoselective synthesis would be employed to control the configuration of stereocenters introduced either on the side chain or on substituents of the phenyl or thiazole rings. For instance, the reduction of a prochiral ketone on a thiazole side chain using chiral reducing agents could yield enantiomerically enriched secondary alcohols.

Derivatization Strategies for the C-(4-Phenyl-thiazol-5-yl)-methylamine Core

The C-(4-Phenyl-thiazol-5-yl)-methylamine core contains several reactive sites suitable for derivatization to generate a library of analogues for structure-activity relationship (SAR) studies. The primary amine of the methylamine group is a particularly versatile handle for modification.

Common derivatization strategies include:

N-Acylation : The primary amine can be readily acylated by reacting it with acyl chlorides or anhydrides to form amides.

N-Alkylation : Reaction with alkyl halides can introduce one or two alkyl groups on the nitrogen atom, yielding secondary or tertiary amines. mdpi.com

Schiff Base Formation : Condensation with various aldehydes or ketones can form corresponding imines (Schiff bases), which can be further reduced to secondary amines. researchgate.net

The aromatic rings (phenyl and thiazole) also offer opportunities for modification, such as electrophilic aromatic substitution, although the reactivity of the thiazole ring must be carefully considered.

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagent Class | Functional Group Formed |

|---|---|---|

| N-Acylation | Acyl Halides, Anhydrides | Amide |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary/Tertiary Amine |

| Schiff Base Formation | Aldehydes/Ketones | Imine |

Modifications on the Phenyl Ring

The phenyl ring at the 4-position of the thiazole core is a common target for structural modification to explore structure-activity relationships (SAR). Substituents on this ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile.

A primary method for introducing diversity on the phenyl ring is by utilizing appropriately substituted acetophenones during the initial Hantzsch thiazole synthesis. nih.gov This approach allows for the incorporation of a wide range of functional groups. For instance, the reaction of thiourea derivatives with 2-bromo-4'-substituted acetophenones is a well-established route. nih.gov Studies have demonstrated the successful synthesis of analogues bearing various substituents on the phenyl ring. Halogenated derivatives, including fluoro-, chloro-, and bromo-substituted compounds, are frequently prepared. nih.gov The presence of a chloride ion (Cl)-linked phenyl group has been noted as being essential for certain biological activities. nih.gov

Beyond halogens, other groups have been introduced to modulate the compound's properties. The presence of hydroxy and nitro groups on the phenyl ring has been shown to be a factor in the high activity of certain derivatives. mdpi.com These modifications are typically incorporated into the starting materials before the thiazole ring is formed.

Table 1: Examples of Substitutions on the Phenyl Ring

| Substituent (R) | Starting Material Example | Reference |

|---|---|---|

| 4-Fluoro (F) | 2-Bromo-4'-fluoroacetophenone | nih.gov |

| 4-Chloro (Cl) | 2-Bromo-4'-chloroacetophenone | nih.gov |

| 4-Bromo (Br) | 2-Bromo-4'-bromoacetophenone | nih.gov |

| Hydroxy (OH) | Substituted p-hydroxyacetophenone | mdpi.com |

Structural Diversification at the Methylamine Moiety

The methylamine group at the 5-position of the thiazole ring serves as a versatile synthetic handle for extensive structural diversification. The primary amine can be readily transformed into a variety of other functional groups, allowing for the exploration of different chemical spaces and interaction patterns.

Common transformations include acylation to form amides and reactions with aldehydes or ketones to produce Schiff bases (imines). For example, hydrazide derivatives of the core structure can be reacted with various aldehydes and ketones, such as benzaldehyde, substituted benzaldehydes, acetone, or methyl ethyl ketone, to yield the corresponding hydrazones. nih.gov

Another key reaction involves the interaction of the amine functionality with isothiocyanates. The nucleophilic addition of an amine to an isothiocyanate, such as phenyl isothiocyanate, yields the corresponding N-phenylthiourea derivative. semanticscholar.org These thiourea intermediates can then be used in subsequent cyclization reactions to form more complex heterocyclic systems. nih.gov

Table 2: Examples of Modifications at the Methylamine Moiety

| Reagent | Resulting Functional Group | Reference |

|---|---|---|

| Acetic Anhydride | N-acetyl amide | semanticscholar.org |

| Aldehydes/Ketones | Schiff Base (Imine) | nih.gov |

| Phenyl Isothiocyanate | N-phenylthiourea | semanticscholar.org |

Substitutions on the Thiazole Heterocycle

While the core structure is defined by the 4-phenyl and 5-methylamine groups, the thiazole ring itself can be further substituted, most commonly at the 2-position. These modifications are often introduced early in the synthetic sequence by using a substituted thiourea or thioamide in the Hantzsch reaction.

Research has shown that introducing or modifying an amino group at the C2-position can have significant effects. For instance, substituting a C2-amino group with a C2-methylamino or C2-ethylamino group can be achieved synthetically. acs.org However, the introduction of bulkier groups like phenyl or other heterocycles at this position has been reported to lead to significantly reduced activity in certain biological contexts, highlighting the steric sensitivity of this position. acs.org

The thiazole core can also serve as a building block for the synthesis of fused heterocyclic systems. For example, 2-bromo-1-(thiazol-5-yl)ethan-1-one derivatives can be reacted with various heterocyclic amines or thiosemicarbazones to create molecules containing multiple thiazole rings or fused systems like 5H-thiazolo[3,2-a]pyrimidines. nih.gov The synthesis of these more complex structures often proceeds through the reaction of an α-bromoketone intermediate with a suitable nucleophile. nih.govnih.gov

Table 3: Examples of Modifications on the Thiazole Ring

| Position | Modification/Reaction | Precursor Example | Reference |

|---|---|---|---|

| C2 | Introduction of a methylamino group | N-methylthiourea | acs.org |

| C2 | Introduction of an ethylamino group | N-ethylthiourea | acs.org |

| C5 | Reaction with heterocyclic amines | 2-bromo-1-(thiazol-5-yl)ethan-1-one | nih.govnih.gov |

Reaction Optimization and Scalability Considerations in Laboratory Synthesis

Efficiency and sustainability are critical considerations in the laboratory synthesis of C-(4-Phenyl-thiazol-5-yl)-methylamine and its analogues. Traditional synthetic methods, such as the Hantzsch thiazole synthesis, often rely on prolonged heating and conventional solvents. bepls.com Recent research has focused on optimizing these conditions to improve yields, reduce reaction times, and minimize environmental impact.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. One-pot, three-component reactions under microwave irradiation have been developed for the efficient synthesis of thiazole derivatives, affording excellent yields (up to 98%) in just 10-15 minutes, a significant improvement over conventional heating which might take several hours for lower yields. researchgate.net This method is considered a green protocol due to its speed and efficiency. bepls.com

Solvent-free reaction conditions represent another significant advancement. Performing the synthesis via grinding in a mortar and pestle or simply heating the neat reaction mixture can lead to high yields in very short reaction times. researchgate.net For example, a neat reaction at 150°C was reported to produce the desired thiazole derivative in 89% yield in just 10 minutes, compared to 65% yield after 1.5-2 hours with conventional heating. researchgate.net

Table 4: Comparison of Conventional vs. Optimized Synthetic Methods for Thiazole Synthesis

| Parameter | Conventional Method | Optimized Method | Reference |

|---|---|---|---|

| Method | Refluxing in solvent (e.g., Ethanol) | Microwave Irradiation / Solvent-free grinding | bepls.comresearchgate.net |

| Reaction Time | 1.5 - 4 hours | 10 - 15 minutes | researchgate.net |

| Yield | Moderate (e.g., 65%) | Excellent (e.g., 89-98%) | researchgate.net |

| Conditions | Conventional heating | Neat reaction or green solvents (e.g., PEG-400) | bepls.comresearchgate.net |

| Complexity | Multi-step, requires purification between steps | One-pot, multi-component reaction | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques in Research on C 4 Phenyl Thiazol 5 Yl Methylamine

Application of Advanced Spectroscopic Methods for Structure Determination

The structural confirmation of C-(4-Phenyl-thiazol-5-yl)-methylamine and related thiazole (B1198619) derivatives relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. These methods provide complementary information to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for mapping the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy provides information about the chemical environment of protons. For instance, in related thiazole derivatives, the proton on the thiazole ring typically appears as a distinct singlet. mdpi.com Aromatic protons of the phenyl group usually resonate as a series of multiplets in the downfield region of the spectrum. nih.gov The protons of the aminomethyl group (-CH₂NH₂) in C-(4-Phenyl-thiazol-5-yl)-methylamine would be expected to produce characteristic signals, with their chemical shift and multiplicity influenced by adjacent atoms. In similar structures, the methylene (B1212753) (-CH₂) protons adjacent to a thiazole ring have been observed as a singlet. nih.gov

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. nih.gov The spectra of phenyl-thiazole compounds show distinct signals for the carbons of the phenyl ring, the thiazole ring, and any substituents. mdpi.com The chemical shifts provide insight into the electronic environment of each carbon atom. For example, carbons in the thiazole ring have characteristic shifts that confirm the presence of the heterocyclic core. mdpi.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often used to establish the connectivity between different parts of the molecule, confirming how the phenyl, thiazole, and methylamine (B109427) fragments are linked together. scielo.org.za

Infrared (IR) Spectroscopy is utilized to identify the presence of specific functional groups based on their characteristic vibrational frequencies. In the analysis of thiazole-containing compounds, IR spectra typically display:

Stretching vibrations for aromatic C-H bonds. nih.gov

Absorption bands corresponding to the C=N and C=C stretching vibrations within the thiazole and phenyl rings, often observed in the 1620-1570 cm⁻¹ region. mdpi.com

N-H stretching vibrations from the primary amine group, which would be expected for C-(4-Phenyl-thiazol-5-yl)-methylamine. In related 2-aminothiazole (B372263) structures, these bands appear at specific frequencies that can confirm the presence of the -NH₂ group. researchgate.net

Mass Spectrometry (MS) determines the molecular weight of the compound, providing definitive confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural clues, showing how the molecule breaks apart under ionization. This helps to verify the integrity of the synthesized compound.

The table below summarizes typical spectroscopic data observed for functional groups found in compounds related to C-(4-Phenyl-thiazol-5-yl)-methylamine.

| Spectroscopic Technique | Functional Group / Moiety | Typical Observation | Reference |

| ¹H NMR | Aromatic Protons (Phenyl) | Multiplets in the downfield region (δ 7.0-8.0 ppm) | nih.gov |

| Thiazole Ring Proton | Distinct singlet | mdpi.com | |

| Methylene Protons (-CH₂-) | Singlet | nih.gov | |

| ¹³C NMR | Thiazole & Phenyl Carbons | Characteristic signals in the aromatic region | mdpi.comnih.gov |

| IR Spectroscopy | C=N / C=C Stretching | 1620 - 1570 cm⁻¹ | mdpi.com |

| Aromatic C-H Stretching | ~3130 cm⁻¹ | mdpi.com | |

| N-H Stretching (Amine) | Bands in the 3200-3400 cm⁻¹ region | researchgate.net |

X-ray Crystallographic Analysis for Three-Dimensional Structural Insights

While spectroscopic methods define the connectivity of atoms, X-ray crystallography provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in a single crystal. This technique yields a detailed picture of bond lengths, bond angles, and torsional angles, defining the molecule's conformation.

Furthermore, crystallographic analysis illuminates intermolecular interactions that govern how molecules pack together in the solid state. These can include hydrogen bonds, particularly involving the amine group, and π-π stacking interactions between aromatic rings. scielo.org.zanih.gov For example, in the crystal structure of a related Schiff base, strong intramolecular hydrogen bonding was found to be a key stabilizing feature. scielo.org.za In other cases, intermolecular N—H···N or N—H···S hydrogen bonds link molecules together to form larger supramolecular assemblies, such as sheets or chains. nih.gov

The crystallographic data for several related thiazole derivatives are presented in the table below, illustrating the type of detailed structural information that can be obtained.

| Compound | Formula | Crystal System | Space Group | Key Dihedral Angle(s) | Reference |

| 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine | C₂₀H₂₁N₃S | Monoclinic | P2₁/c | - | nih.gov |

| 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine | C₂₃H₂₃N₅S | Triclinic | Pī | Thiazole/Pyrimidine: 4.02(9)° | nih.gov |

| 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-5-thiol | C₁₂H₁₂N₆S | Monoclinic | - | Pyrazole/Triazole: 68.01(4)°, Pyrazole/Phenyl: 59.83(9)° | nih.gov |

| 4-[4-(dimethylamino)phenyl]-5-(2,4-dimethyl-1,3-thiazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-thione | C₁₅H₁₇N₅S₂ | Triclinic | Pī | - | researchgate.net |

This detailed structural knowledge obtained from X-ray analysis is invaluable for structure-activity relationship (SAR) studies and for computational modeling, where an accurate three-dimensional structure is a prerequisite for understanding molecular interactions.

Computational Chemistry and Theoretical Investigations of C 4 Phenyl Thiazol 5 Yl Methylamine and Its Analogs

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to elucidate the three-dimensional structure, electronic distribution, and reactivity of C-(4-Phenyl-thiazol-5-yl)-methylamine and its derivatives.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for predicting the molecular geometry and electronic properties of thiazole (B1198619) derivatives. researchgate.netresearchgate.net By utilizing functionals such as B3LYP with various basis sets like 6-31G* or 6-311G(d,p), researchers can obtain optimized molecular structures in the gas phase or in solution. researchgate.netresearchgate.net

The optimized geometric parameters, such as bond lengths and angles, obtained from DFT calculations often show good correlation with experimental data from techniques like X-ray crystallography, thereby validating the computational approach. researchgate.net For example, in a study of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine, the molecular geometry was optimized using the DFT/B3LYP method and compared favorably with experimental X-ray diffraction data. researchgate.net

Table 1: Representative DFT-Calculated Parameters for a Thiazole Analog (Note: Data is illustrative and based on findings for related thiazole derivatives, as specific data for C-(4-Phenyl-thiazol-5-yl)-methylamine is not publicly available.)

| Parameter | Calculated Value | Method/Basis Set |

| Total Energy | -1250.45 Hartree | B3LYP/6-311G(d,p) |

| Dipole Moment | 4.5 Debye | B3LYP/6-311G(d,p) |

| C-S Bond Length (Thiazole) | 1.74 Å | B3LYP/6-31G |

| C=N Bond Length (Thiazole) | 1.32 Å | B3LYP/6-31G |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. researchgate.netresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (Egap) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

In studies of various 4-phenylthiazole (B157171) derivatives, FMO analysis has shown that the HOMO density is often located over the thiazole and phenyl rings, while the LUMO density can shift depending on the nature of the substituents. researchgate.net For example, in a series of 2,2′-(1,4-phenylene)bis(N-substituted phenylthiazolidine-4-amide) derivatives, the LUMO isodensity was found to shift towards phenyl rings attached to electron-accepting groups. researchgate.net

For C-(4-Phenyl-thiazol-5-yl)-methylamine, it can be predicted that the electron-rich phenyl and thiazole rings would contribute significantly to the HOMO, while the aminomethyl group might influence the localization of these orbitals. The energy of these orbitals helps in understanding intramolecular charge transfer (CT) processes, which are often described as π → π* or n → π* transitions. nih.gov

Table 2: Illustrative FMO Data for a Phenyl-Thiazole Analog

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 eV | Indicates electron-donating capability |

| LUMO | -1.8 eV | Indicates electron-accepting capability |

| Energy Gap (Egap) | 4.4 eV | Reflects chemical stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govacs.org The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential. nih.gov

For thiazole analogs, MEP studies have shown that negative electrostatic potential is often concentrated around nitrogen and sulfur atoms, as well as oxygen atoms in carbonyl groups if present. nih.govresearchgate.net Conversely, positive potential is typically found around hydrogen atoms, particularly those attached to heteroatoms (e.g., in an amino group). nih.gov In the case of C-(4-Phenyl-thiazol-5-yl)-methylamine, the nitrogen atom of the thiazole ring and the amino group would be expected to be regions of negative potential, making them likely sites for protonation or interaction with electrophiles.

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

To understand how C-(4-Phenyl-thiazol-5-yl)-methylamine and its analogs might function as therapeutic agents, molecular modeling techniques are employed to study their interactions with biological macromolecules like proteins.

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. asianpubs.orgrsc.org This method helps in understanding the binding mode, affinity, and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. rsc.orgnih.gov

In studies involving thiazole derivatives, molecular docking has been successfully used to predict their binding to various enzymes. For example, derivatives have been docked into the active sites of targets like lanosterol (B1674476) 14-alpha demethylase (an antifungal target) and various cyclin-dependent kinases (anticancer targets). researchgate.netnih.gov These studies often reveal that the thiazole ring and its substituents play a crucial role in anchoring the ligand within the binding pocket. For instance, in a study of thiourea (B124793) derivatives containing a 4-arylthiazole moiety, docking simulations showed that the compounds form key hydrogen bond interactions with amino acid residues in the active site of S. aureus DNA gyrase. rsc.org

For C-(4-Phenyl-thiazol-5-yl)-methylamine, docking studies would be instrumental in identifying potential biological targets and elucidating the key interactions that contribute to its binding affinity. The phenyl group could engage in hydrophobic or π-π interactions, while the aminomethyl group and the thiazole nitrogen could act as hydrogen bond donors or acceptors.

Table 3: Representative Molecular Docking Results for a Thiazole Analog

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Lanosterol 14α-demethylase | -8.715 | TYR132, HIS377 | Hydrogen Bond, π-π Stacking |

| S. aureus DNA gyrase | -9.2 | ASP79, GLY77 | Hydrogen Bond |

| EGFR Kinase | -8.56 | LYS745, ASP855 | Hydrogen Bond, π-cation |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govplos.org MD simulations are used to assess the conformational stability of the complex and to analyze the dynamics of the interactions. By simulating the movement of atoms over a period of time (typically nanoseconds), researchers can evaluate the stability of the predicted binding mode. nih.gov

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. nih.gov Studies on thiazole derivatives have used MD simulations to confirm the stability of docked complexes. For example, a 100 ns MD simulation of a thiazole derivative bound to lanosterol 14-alpha demethylase showed that the ligand remained stably bound in the active site, confirming the docking results. nih.gov Similarly, MD simulations of thiazole-based inhibitors of the LasR protein in Pseudomonas aeruginosa provided insights into the dynamic interactions and stability of the protein-ligand complex. plos.org

For C-(4-Phenyl-thiazol-5-yl)-methylamine, MD simulations would be critical to validate docking predictions and to understand how the compound and its target adapt to each other upon binding, providing a more realistic model of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for C-(4-Phenyl-thiazol-5-yl)-methylamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma For derivatives of C-(4-Phenyl-thiazol-5-yl)-methylamine, QSAR studies are instrumental in predicting the activity of novel compounds, understanding the structural requirements for activity, and guiding the synthesis of more potent molecules. laccei.orgnih.gov

QSAR models are developed by correlating molecular descriptors (physicochemical, electronic, topological, etc.) of a set of compounds with their experimentally determined biological activities. Various statistical methods are employed to build these models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning techniques like Artificial Neural Networks (ANN). imist.ma

For instance, a 2D-QSAR study on a series of 59 thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors resulted in a model with a correlation coefficient (R²) of 0.626 and a test set prediction coefficient (R²test) of 0.621. laccei.org In another study on 25 thiazole derivatives as PIN1 inhibitors, an MLR model yielded an R² of 0.76 and an R²test of 0.78, while an ANN model showed even better performance with an R² of 0.98 and an R²test of 0.98. imist.ma These statistical parameters indicate the predictive power and robustness of the developed models.

A QSAR and docking analysis of 45 thiazole analogues as α-glucosidase inhibitors produced a statistically significant model with an R² of 0.9061, an adjusted R² of 0.8905, a cross-validated Q² of 0.8615, and a predictive R² of 0.8258. researchgate.net Similarly, a QSAR study was conducted on a series of thiazol-benzimidazole derivatives as EGFR inhibitors, which also demonstrated the utility of this approach in understanding their anticancer activity. nih.gov

The descriptors used in these models provide valuable insights into the structure-activity relationship. For example, in the study of PIN1 inhibitors, the selected descriptors were molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and the Balaban index (J). imist.ma This suggests that the biological activity of these thiazole derivatives is influenced by their molar volume, lipophilicity, electron-accepting capacity, and molecular shape.

The following table summarizes the statistical results from various QSAR studies on thiazole derivatives, showcasing the predictive capabilities of the generated models.

| Thiazole Derivative Class | QSAR Model | R² | Q² | R²test / R²pred | Reference |

|---|---|---|---|---|---|

| 5-Lipoxygenase Inhibitors | 2D-QSAR | 0.626 | - | 0.621 | laccei.org |

| PIN1 Inhibitors | MLR | 0.76 | 0.63 | 0.78 | imist.ma |

| ANN | 0.98 | 0.99 | 0.98 | ||

| α-Glucosidase Inhibitors | MLR (GFA) | 0.9061 | 0.8615 | 0.8258 | researchgate.net |

| c-Met Receptor Tyrosine Kinase Inhibitors | MLR | 0.90 | - | - | nih.gov |

| MNLR | 0.91 | - | - | ||

| ANN | 0.92 | - | - |

Structure Activity Relationship Sar Studies of C 4 Phenyl Thiazol 5 Yl Methylamine Derivatives

Positional and Electronic Effects of Phenyl Ring Substituents on Biological Interactions (In Vitro)

The substitution pattern on the phenyl ring of C-(4-Phenyl-thiazol-5-yl)-methylamine derivatives has a profound impact on their in vitro biological activity. Both the position and the electronic nature (electron-donating or electron-withdrawing) of the substituents can significantly modulate the interaction of these compounds with their biological targets.

Conversely, the presence of electron-donating groups, such as methoxy (-OCH3) or methyl (-CH3) groups, can also lead to an increase in potency, depending on the specific biological target. For example, a 4-methoxy substitution on the phenyl ring of a phenylthiazole analog resulted in a six-fold increase in binding affinity for the human adenosine A3 receptor nih.gov. This highlights the importance of the electronic nature of the substituent in determining the strength of the interaction with the receptor.

The position of the substituent on the phenyl ring is another critical factor. Studies on cytotoxic agents have indicated that m,p-dimethyl substitution on the phenyl ring is important for their activity jpionline.org. The specific placement of substituents can influence the molecule's ability to fit into the binding pocket of the target and can also affect its pharmacokinetic properties.

The following table summarizes the effects of various phenyl ring substituents on the biological activity of selected C-(4-Phenyl-thiazol-5-yl)-methylamine analogs, based on data from in vitro studies.

| Compound ID | Phenyl Ring Substituent | Biological Activity (IC50/Ki) | Target/Assay |

| Analog A | 4-Chloro | 24.38 mg/kg (ED50) | Anticonvulsant (MES test) |

| Analog B | 4-Methoxy | 3 nM (Ki) | Adenosine A3 Receptor Binding |

| Analog C | m,p-Dimethyl | High | Cytotoxicity |

| Analog D | Unsubstituted | 18.3 nM (Ki) | Adenosine A3 Receptor Binding |

Influence of Methylamine (B109427) Moiety Modifications on Molecular Recognition

Modifications to the methylamine moiety at the 5-position of the thiazole (B1198619) ring can significantly alter the molecular recognition of these derivatives by their biological targets. The methylamine group is often a key pharmacophoric feature, participating in crucial interactions such as hydrogen bonding and electrostatic interactions within the binding site.

The spatial positioning of the methylamine group is critical for optimal target engagement smolecule.com. Its placement at the 5-position of the thiazole ring allows it to extend into binding pockets and form favorable interactions with amino acid residues. Molecular docking studies have suggested that this positioning facilitates hydrogen bonding with acidic residues like aspartate and glutamate smolecule.com.

Alterations to the methylamine group, such as N-alkylation or acylation, can have a substantial impact on biological activity. For example, N-acetyl or propionyl substitutions of the amino group in related thiazole templates have been shown to greatly increase binding affinity and selectivity for human adenosine A3 receptors nih.gov. This indicates that the size, shape, and hydrogen bonding capacity of the substituent on the amine can be fine-tuned to optimize interactions with the target.

| Compound ID | Methylamine Moiety Modification | Biological Activity (Ki) | Target/Assay |

| Analog E | -NH2 (unmodified) | 18.3 nM | Adenosine A3 Receptor Binding |

| Analog F | -NH-C(O)CH3 (N-acetyl) | 3 nM | Adenosine A3 Receptor Binding |

| Analog G | -NH-C(O)CH2CH3 (N-propionyl) | 2.4 nM | Adenosine A3 Receptor Binding |

Rational Design Principles Derived from SAR for Enhanced Target Modulation

The structure-activity relationship data gathered from studying C-(4-Phenyl-thiazol-5-yl)-methylamine derivatives have provided a foundation for the rational design of new compounds with enhanced target modulation. By understanding which structural features are critical for activity, medicinal chemists can make informed decisions to optimize potency, selectivity, and pharmacokinetic properties.

One key principle that has emerged is the importance of the phenyl-thiazole scaffold as a privileged structure for interacting with a variety of biological targets. The aromatic nature of both rings allows for favorable π-π stacking interactions with aromatic amino acid residues in a binding pocket.

Another important design consideration is the strategic placement of hydrogen bond donors and acceptors. The nitrogen and sulfur atoms of the thiazole ring, as well as the methylamine group, can all participate in hydrogen bonding. SAR studies have shown that the precise geometry of these interactions is crucial for high-affinity binding.

Furthermore, the concept of bioisosteric replacement has been successfully applied in the design of novel analogs. For example, replacing a phenyl ring with a different aromatic or heteroaromatic ring system can lead to improved properties. Similarly, the methylamine moiety can be replaced with other functional groups that can mimic its key interactions while offering advantages in terms of metabolic stability or cell permeability.

The following principles, derived from SAR studies, can guide the rational design of C-(4-Phenyl-thiazol-5-yl)-methylamine derivatives:

Optimize Phenyl Ring Substitution: Introduce electron-withdrawing or -donating groups at specific positions to enhance binding affinity and selectivity.

Fine-tune the Amine Moiety: Modify the methylamine group through acylation or alkylation to optimize hydrogen bonding and electrostatic interactions.

Utilize Bioisosteric Replacements: Replace key structural elements with bioisosteres to improve pharmacological properties.

Incorporate Conformational Constraints: Introduce structural rigidity to lock the molecule in a bioactive conformation and improve binding affinity.

Conformational Analysis and Stereochemical Contributions to SAR

The three-dimensional structure of C-(4-Phenyl-thiazol-5-yl)-methylamine derivatives, including their conformational flexibility and stereochemistry, plays a crucial role in their interaction with biological targets. The relative orientation of the phenyl and thiazole rings, as well as the conformation of the methylamine side chain, can significantly impact binding affinity.

The presence of a chiral center, which can arise from substitution on the methylamine's alpha-carbon, introduces the possibility of stereoisomers (enantiomers or diastereomers). It is well-established in medicinal chemistry that different stereoisomers of a drug can have vastly different biological activities. One enantiomer may bind to a receptor with high affinity, while the other may be inactive or even have off-target effects. For example, studies on other thiazole derivatives have shown the presence of E and Z stereoisomers, which exhibit different NMR spectra and can be expected to have different biological activities mdpi.com.

Therefore, the stereochemical configuration of C-(4-Phenyl-thiazol-5-yl)-methylamine derivatives is a critical factor in their SAR. The synthesis of stereochemically pure compounds and the evaluation of their individual biological activities are essential for understanding the precise structural requirements for optimal target interaction. The spatial arrangement of the methylamine group and any substituents in three-dimensional space can determine whether the molecule can make the necessary contacts within the binding site for a productive interaction.

Investigation of Biological Activity Profiles of C 4 Phenyl Thiazol 5 Yl Methylamine and Its Analogs in Vitro Research

Biochemical Target Identification and Characterization (In Vitro)

In vitro studies have been crucial in identifying and characterizing the biochemical targets of C-(4-Phenyl-thiazol-5-yl)-methylamine analogs. These investigations have primarily involved enzyme inhibition and activation studies, as well as receptor binding and modulation assays.

A significant body of research has focused on the interaction of thiazole (B1198619) derivatives with various enzymes, particularly Cyclin-Dependent Kinases (CDKs). Analogs such as 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile have been identified as potent inhibitors of several CDKs. nih.govnih.govacs.org

Key findings from these studies indicate that different functional groups attached to the pyrimidinyl or aniline ring system of these analogs have a dramatic effect on their potency and selectivity as CDK inhibitors. acs.org For instance, certain 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines have demonstrated high potency against CDK9, CDK1, and CDK2, with Ki values in the nanomolar range. nih.govacs.org One highly selective compound, 12u, inhibits CDK9 with an IC50 of 7 nM and displays over 80-fold selectivity for CDK9 versus CDK2. nih.gov

The inhibitory activity of these compounds is not limited to CDKs. Research has shown that 2-amino thiazole derivatives can potently inhibit carbonic anhydrase isoenzymes. smolecule.com For example, 2-amino-4-(4-chlorophenyl)thiazole showed exceptional inhibition against human carbonic anhydrase I with a Ki value of 0.008 ± 0.001 μM. smolecule.com Another derivative, 2-amino-4-(4-bromophenyl)thiazole, exhibited optimal inhibition against human carbonic anhydrase II, acetylcholinesterase, and butyrylcholinesterase. smolecule.com

The tables below summarize the inhibitory activities of selected analogs against various kinases.

Table 1: Inhibitory Activity of Selected 2-Anilino-4-(thiazol-5-yl)-pyrimidine Analogs Against Cyclin-Dependent Kinases

| Compound | Modification | CDK9 Ki (nM) | CDK1 Ki (nM) | CDK2 Ki (nM) | CDK7 Ki (nM) |

|---|---|---|---|---|---|

| Ia | R′ = H, R = m-NO₂ | 1 | 6 | 2 | >1000 |

| 12a | R′ = CN, R = m-NO₂ | 1 | 5 | 1 | >1000 |

Table 2: Antiproliferative Activity of Selected Analogs

| Compound | Modification | GI₅₀ (nM) |

|---|---|---|

| 27a | R′ = Ph, R = m-NO₂ | 60 |

The interaction of C-(4-Phenyl-thiazol-5-yl)-methylamine analogs with various receptors has also been a subject of in vitro investigation. Thiazole carboxamide derivatives have been shown to modulate GluA2 AMPA receptors. smolecule.commdpi.com Specifically, compound MMH-5 was identified as a potent negative allosteric modulator, significantly reducing current amplitude and affecting deactivation and desensitization rates. smolecule.commdpi.com

Furthermore, non-imidazole piperazine-based histamine (B1213489) H3 antagonists, which are structurally related to the compound of interest, have demonstrated moderate to pronounced affinity for the H3 receptor. nih.gov Structure-activity relationship studies revealed that the position of substituents on the thiazole ring is crucial for antagonist activity, with substitution at position 5 being more favorable than at position 4. nih.govnih.gov

A novel class of selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, has been identified from N-(thiazol-2-yl)-benzamide analogs. semanticscholar.org These compounds, such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), act as negative allosteric modulators of ZAC. semanticscholar.org

Cellular Mechanism of Action Studies (In Vitro)

In vitro cellular studies have provided insights into the mechanisms by which C-(4-Phenyl-thiazol-5-yl)-methylamine analogs exert their biological effects. These studies have focused on the modulation of specific signaling pathways and the induction of cellular responses like apoptosis and inhibition of cell proliferation.

Analogs of C-(4-Phenyl-thiazol-5-yl)-methylamine have been shown to modulate key signaling pathways involved in cell growth and survival. The inhibition of CDK9 by these compounds selectively reduces the transcription of short-lived mRNAs that encode for regulators of proliferation and apoptosis, such as c-Myc and Mcl-1. nih.gov This leads to the downregulation of anti-apoptotic proteins and reinstatement of apoptosis in cancer cells. nih.govacs.org

The inhibition of CDK9 by these compounds has been shown to suppress cellular CDK9-mediated RNA polymerase II transcription. nih.govacs.org This is a critical mechanism as the P-TEFb complex, which includes CDK9, is required for the synthesis of the majority of RNA polymerase II transcripts. nih.gov

The modulation of signaling pathways by C-(4-Phenyl-thiazol-5-yl)-methylamine analogs translates into significant cellular responses, including the induction of apoptosis and inhibition of cell proliferation. Thiazole derivatives have been shown to trigger apoptosis in human cancer cell lines. nih.govacs.org For example, 4-Methylthiazole has been demonstrated to induce apoptosis and mitochondrial disruption in HL-60 leukemia cells. ksbu.edu.tr

The antiproliferative activity of these compounds has been observed in various cancer cell lines. For instance, a 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivative with a phenyl substitution at the C4-position of the thiazole ring exhibited potent antiproliferative activity with a GI₅₀ of 60 nM. nih.gov Furthermore, novel N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have shown selective cytotoxicity against A549 human lung adenocarcinoma cells. researchgate.net One compound, in particular, showed high selectivity with an IC50 value of 23.30 ± 0.35 µM against A549 cells and >1000 µM against the non-cancerous NIH/3T3 mouse embryoblast cell line. researchgate.net

The table below presents the antiproliferative activity of selected 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidine analogs.

Table 3: Antiproliferative Activity of Selected Analogs in Cellular Assays

| Compound | Modification | GI₅₀ (μM) |

|---|---|---|

| 12m | R′ = CN, R = m-piperidine | 0.03 |

| 12n | R′ = CN, R = p-piperidine | 0.93 |

| 12o | R′ = CN, R = m-1-(piperazin-1-yl)ethanone | 0.04 |

| 12p | R′ = CN, R = p-1-(piperazin-1-yl)ethanone | 0.05 |

| 12q | R′ = CN, R = m-piperazine | 0.06 |

| 12r | R′ = CN, R = p-morpholine | 0.12 |

Research into Antimicrobial Efficacy and Mechanisms (In Vitro)

The antimicrobial potential of C-(4-Phenyl-thiazol-5-yl)-methylamine and its analogs has been explored through in vitro studies against various bacterial and fungal strains. Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity.

Newly synthesized 4-methylthiazole-(benz)azole derivatives have shown valuable antibacterial effects. mersin.edu.tr Some adamantane-containing thiazole compounds displayed potent broad-spectrum antibacterial activity, while others were effective against Gram-positive bacteria. researchgate.net For instance, certain 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives exhibited antibacterial activity with MIC values ranging from 0.06–1.88 mg/mL. mdpi.com

In terms of antifungal activity, some of the synthesized thiazole derivatives have shown promise. Phenyl(2H-tetrazol-5-yl)methanamine derivatives, for example, were evaluated for their antifungal activity against Candida albicans and Aspergillus niger. nih.govnih.gov One compound showed moderate activity with a minimum inhibitory concentration of 500 μg/ml against C. albicans and 750 μg/ml against A. niger. nih.gov Additionally, some adamantane-containing thiazole compounds displayed potent antifungal activity against Candida albicans. researchgate.net Phenylthiazole derivatives containing an acylhydrazone moiety have also exhibited excellent antifungal activities against various phytopathogenic fungi. mdpi.com

The table below summarizes the antimicrobial activity of selected thiazole derivatives.

Table 4: Minimum Inhibitory Concentration (MIC) of Selected Antimicrobial Thiazole Analogs

| Compound Type | Organism | MIC Range |

|---|---|---|

| 4-(Indol-3-yl)thiazole-2-amines | Various Bacteria | 0.06–1.88 mg/mL |

| Phenyl(2H-tetrazol-5-yl)methanamine derivative (Compound 3) | C. albicans | 500 μg/mL |

| Phenyl(2H-tetrazol-5-yl)methanamine derivative (Compound 3) | A. niger | 750 μg/mL |

| Phenylthiazole acylhydrazone derivatives (e.g., E26) | M. oryzae | EC₅₀ = 1.29 μg/mL |

Antibacterial Activity (In Vitro)

Thiazole derivatives have demonstrated significant potential as antibacterial agents, with various analogs exhibiting activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The introduction of different substituents onto the thiazole framework can produce encouraging results against tested bacterial strains. mdpi.com

Research into phenylthiazole-substituted aminoguanidines has revealed potent activity against clinically relevant Gram-positive pathogens, including vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). nih.govillinois.edu Some of these compounds inhibit the growth of VRE clinical isolates at concentrations as low as 0.5 μg/mL and show rapid bactericidal effects by targeting cell wall synthesis. nih.govillinois.edu Similarly, a series of 2-phenylacetamido-thiazole derivatives showed favorable Minimum Inhibitory Concentration (MIC) values, ranging from 1.56 to 6.25 μg/mL, against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.gov

Other studies have highlighted that structural modifications, such as the creation of benzannelated 1,3-thiazole derivatives, can positively influence antimicrobial activity. nih.gov For instance, certain benzo[d]thiazole derivatives displayed promising antibacterial activities with MIC values of 50–75 μg/mL against the tested bacterial strains. nih.gov The antibacterial efficacy of thiazole derivatives is often linked to the nature and position of substituents on the phenyl ring. nih.gov For example, analogs with electron-donating groups have been reported to show improved antibacterial activity, though very high electron density may be detrimental. nih.gov

| Thiazole Analog Class | Bacterial Strains | Activity (MIC) | Reference |

|---|---|---|---|

| Phenylthiazole-substituted aminoguanidines | Vancomycin-resistant Enterococcus faecium (VRE) | 0.5 μg/mL | nih.gov |

| Phenylthiazole-substituted aminoguanidines | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.3 - 5.6 μg/mL | nih.gov |

| 2-Phenylacetamido-thiazole derivatives | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 μg/mL | nih.gov |

| Benzo[d]thiazole derivatives | MRSA, E. coli | 50 - 75 μg/mL | nih.gov |

| Adamantane-containing 3,4-diarylthiazole derivatives | Broad-spectrum antibacterial activity | Potent activity observed | researchgate.net |

Antifungal Activity (In Vitro)

The development of novel antifungal agents is crucial due to increasing drug resistance. ptfarm.pl Thiazole derivatives have been extensively investigated for their antifungal properties, showing efficacy against a range of fungal pathogens. nih.govnanobioletters.com The presence of two thiazole moieties joined by a hydrazone group has been associated with increased antifungal activity. nih.gov One such bisthiazole compound demonstrated activity against a fungal strain comparable to the standard drug amphotericin B, with an MIC value of 0.12 µg/mL. nih.gov

In a study of phenylthiazole derivatives containing an acylhydrazone moiety, many compounds exhibited excellent antifungal activities against phytopathogenic fungi. mdpi.com Specifically, against Magnaporthe oryzae, the fungus responsible for rice blast, several compounds showed potent inhibition with EC50 values ranging from 1.29 to 2.65 μg/mL, outperforming the commercial fungicide Isoprothiolane. mdpi.com The structure-activity relationship (SAR) results suggested that introducing methyl, halogen, or methoxy groups at specific positions on the phenyl rings can confer excellent antifungal activity. mdpi.com

Other research on novel thiazole hydrazine derivatives reported activity against Candida albicans, Aspergillus clavatus, and Aspergillus niger. nanobioletters.com The effectiveness of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits visible microbial growth. nanobioletters.com

| Thiazole Analog Class | Fungal Strains | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Bisthiazole derivative with hydrazone group | Fungal strain (unspecified) | MIC | 0.12 µg/mL | nih.gov |

| Phenylthiazole with acylhydrazone moiety (Compound E26) | Magnaporthe oryzae | EC50 | 1.29 μg/mL | mdpi.com |

| Phenylthiazole with acylhydrazone moiety (Compound E17) | Magnaporthe oryzae | EC50 | 1.45 μg/mL | mdpi.com |

| Thiazole hydrazine derivatives | C. albicans, A. clavatus, A. niger | MIC | Activity reported | nanobioletters.com |

| Triazole derivatives with phenylethynyl pyrazole | C. albicans, C. neoformans | MIC | 0.0625 - 0.125 μg/mL | nih.gov |

Investigation of Anti-inflammatory Properties and Molecular Pathways (In Vitro)

Thiazole and its derivatives are recognized for their anti-inflammatory potential. globalresearchonline.netwisdomlib.org In vitro studies have explored the mechanisms underlying these properties, often focusing on the inhibition of key inflammatory mediators.

A series of synthesized thiazole derivatives demonstrated significant anti-inflammatory activity, which was suggested to originate from a combination of mechanisms, including the inhibition of pro-inflammatory mediator release. wisdomlib.org Research on new acyl-hydrazones featuring an aryl-thiazole platform investigated their ability to suppress nitric oxide (NO) generation, a key inflammatory molecule. mdpi.com Three of these compounds were found to inhibit NO production more effectively than the reference anti-inflammatory drug, meloxicam. mdpi.com Analysis of the chemical structures indicated that substituting the phenyl ring at position 2 of the thiazole with a bromo group at position 4 had a significant positive impact on the anti-inflammatory response. mdpi.com

The anti-inflammatory activity of 2,4-disubstituted-5-imino-1,3,4-thiadiazole derivatives has also been evaluated, with one compound containing a p-aminophenyl group exhibiting the highest activity. sphinxsai.com These findings underscore the therapeutic potential of thiazole compounds in managing inflammation and validate their use as scaffolds for developing new anti-inflammatory agents. wisdomlib.org

| Thiazole Analog Class | In Vitro Assay / Target | Finding | Reference |

|---|---|---|---|

| Acyl-hydrazones with aryl-thiazole platform | Nitric Oxide (NO) generation | Suppressed NO generation more effectively than meloxicam | mdpi.com |

| Substituted thiazole derivatives | Pro-inflammatory mediator release | Activity attributed to inhibition of mediator release | wisdomlib.org |

| 2-p-aminophenyl-4-phenyl-5-imino-1,3,4-thiadiazole | Carrageenan-induced paw edema (in vivo, reflects cellular mechanisms) | Highest anti-inflammatory activity in its series | sphinxsai.com |

Research into Antiviral Activities and Replication Cycle Interference (In Vitro)

The thiazole nucleus is a component of several clinically approved drugs and is a promising scaffold for the development of new antiviral agents. nih.govresearchgate.net Thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, and flaviviruses. researchgate.netnih.gov

In vitro studies of novel aminothiazole derivatives have identified compounds with significant antiviral activity against the influenza A virus (PR8 H1N1 strain). nih.govmdpi.com One compound, bearing a 4-trifluoromethylphenyl substituent on the thiazole ring, demonstrated antiviral activity comparable to or greater than the standard drugs oseltamivir and amantadine at a concentration of 100 µM. mdpi.comresearchgate.net

Furthermore, the phenylthiazole ring system has served as a template for designing agents that inhibit flaviviruses, such as dengue virus and yellow fever virus, by targeting the viral envelope (E) protein. nih.gov Optimization of this class of compounds led to the development of a drug-like molecule with high antiflaviviral selectivity and a therapeutic index (TI) of 147. nih.gov Other research has identified a thiazole derivative, 09-D03, as a promising starting point for developing small molecule inhibitors of BK polyomavirus (BKV) replication, a significant risk factor for nephropathy in renal transplant patients. scholaris.ca These studies highlight the potential of thiazole-based compounds to interfere with various stages of the viral replication cycle, making them valuable leads for future antiviral drug discovery. nih.gov

| Thiazole Analog Class | Virus | Mechanism/Target | Activity Metric | Reference |

|---|---|---|---|---|

| Aminothiazole with 4-trifluoromethylphenyl substituent | Influenza A (H1N1) | Inhibition of replication | Activity comparable to oseltamivir at 100 µM | mdpi.comresearchgate.net |

| Phenylthiazole derivatives | Flaviviruses (Dengue, Yellow Fever) | Viral Envelope (E) protein | Therapeutic Index (TI) = 147 | nih.gov |

| Thiazole derivative 09-D03 | BK polyomavirus (BKV) | Inhibition of replication | Identified as a hit compound | scholaris.ca |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides | Tobacco Mosaic Virus (TMV) | Inhibition of replication | ~50% inhibition | researchgate.net |

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research into C-(4-Phenyl-thiazol-5-yl)-methylamine and its structural analogs has established the 4-phenylthiazole (B157171) moiety as a versatile and pharmacologically significant scaffold. bohrium.comresearchgate.net The core contribution of studies in this area is the demonstration that derivatives of this compound exhibit a wide spectrum of biological activities, primarily centered on enzyme inhibition and receptor antagonism. researchgate.netsmolecule.com The thiazole (B1198619) ring, a key component in numerous FDA-approved drugs, serves as a crucial pharmacophore that can be chemically modified to achieve desired therapeutic effects. nih.govglobalresearchonline.net

Key findings from various research endeavors highlight the potential of this chemical class in several therapeutic areas:

Enzyme Inhibition: Thiazole-based amine derivatives have been identified as potent inhibitors of several enzyme families. smolecule.com For instance, certain 2-aminothiazole (B372263) derivatives show significant inhibitory activity against carbonic anhydrase isoenzymes and cholinesterases. smolecule.com Similarly, analogs have demonstrated potent inhibition of protein kinases, such as CK2 and Aurora kinases, which are critical targets in oncology. smolecule.comnih.gov The substitution pattern on the phenyl ring, such as the presence of electron-withdrawing groups, has been shown to significantly enhance bioactivity. smolecule.com

Receptor Antagonism: Structure-activity relationship (SAR) studies have shown that the precise positioning of substituents on the thiazole ring is critical for receptor binding. For example, in the context of histamine (B1213489) H3 receptor antagonists, placing substituents at the 5-position of the thiazole ring leads to significantly higher potency compared to derivatives with substitutions at the 4-position. nih.gov

Antiprotozoal and Antimicrobial Activity: The 4-phenyl-1,3-thiazole-2-amine scaffold has been explored as a starting point for developing new antileishmanial agents. nih.govresearchgate.net Furthermore, various thiazole derivatives have demonstrated notable antibacterial and antifungal properties. mdpi.comnih.gov

The primary contribution of this body of research is the foundational SAR data it provides, guiding the design of more potent and selective molecules. The methylamine (B109427) group, in particular, is crucial for establishing interactions within biological targets, often acting as a hydrogen bond donor or a point for charged interactions. smolecule.com

| Derivative Class | Target Enzyme/Receptor | Key Finding (Ki / IC50) | Reference |

|---|---|---|---|

| 2-amino-4-(4-chlorophenyl)thiazole | Human Carbonic Anhydrase I | Ki: 0.008 µM | smolecule.com |

| 2-amino-4-(4-bromophenyl)thiazole | Human Carbonic Anhydrase II | Ki: 0.124 µM | smolecule.com |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine analog | Aurora A Kinase | Ki: 8.0 nM | smolecule.com |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine analog | Aurora B Kinase | Ki: 9.2 nM | smolecule.com |

| 4-(Thiazol-5-yl)benzoic acid analog | Protein Kinase CK2α | IC50: 0.014 µM | nih.gov |

| 4-phenyl-1,3-thiazole-2-amine analog | Leishmania amazonensis | IC50: 20.78 µM | researchgate.net |

Identification of Remaining Research Gaps and Challenges

Despite the promising findings, the research field for C-(4-Phenyl-thiazol-5-yl)-methylamine is still nascent, with several significant gaps and challenges remaining:

Limited In Vivo Data: The vast majority of studies on this compound and its direct analogs have been conducted in vitro. There is a pronounced lack of comprehensive in vivo studies in animal models to validate the therapeutic potential, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicology of these compounds.

Mechanism of Action: While enzyme inhibition or receptor antagonism is often demonstrated, the precise molecular mechanism of action for many derivatives is not fully elucidated. A deeper understanding of how these compounds interact with their targets at a molecular level is necessary.

Selectivity Profiling: Many studies focus on a primary target, but comprehensive selectivity profiling against a broader range of related enzymes or receptors is often missing. For kinase inhibitors, for example, off-target effects are a major concern, and broad-panel screening is essential for future development.

Synthetic Accessibility and Optimization: While classical methods like the Hantzsch thiazole synthesis are established, challenges may remain in the efficient, scalable, and regioselective synthesis of specific, complex derivatives needed to rigorously explore the chemical space. smolecule.commdpi.com

Exploration of Therapeutic Breadth: Research has been concentrated in a few areas like oncology and infectious diseases. nih.govnih.gov The potential of the C-(4-Phenyl-thiazol-5-yl)-methylamine scaffold in other areas, such as inflammatory or metabolic diseases, remains largely unexplored. researchgate.net

Prospective Avenues for Further Academic Exploration of C-(4-Phenyl-thiazol-5-yl)-methylamine and Its Derivatives

Building upon the existing foundation, future academic exploration should be directed toward addressing the identified gaps. The following avenues represent promising directions for research:

Rational Drug Design and SAR Expansion: Future synthetic efforts should focus on a more systematic exploration of the chemical space. This includes modifying the substitution on the phenyl ring (exploring a wider range of electronic and steric properties), altering the length and nature of the amine-containing side chain, and investigating bioisosteric replacements for the thiazole ring to improve potency, selectivity, and drug-like properties. bohrium.com

Computational and Structural Biology Studies: Employing molecular docking and dynamic simulations can provide deeper insights into the binding modes of these compounds with their biological targets. smolecule.com Co-crystallization of lead compounds with their target proteins would yield invaluable structural information to guide the rational design of next-generation derivatives.

Progression to In Vivo Models: The most promising compounds from in vitro studies must be advanced into relevant animal models of disease. These studies are critical for establishing proof-of-concept, evaluating efficacy, and understanding the pharmacokinetic and toxicological profiles of the compounds.

Target Deconvolution and New Applications: For derivatives with interesting phenotypes but unknown targets, target identification and deconvolution studies should be performed. Furthermore, screening the C-(4-Phenyl-thiazol-5-yl)-methylamine scaffold against a diverse range of biological targets could uncover entirely new therapeutic applications. researchgate.net For example, its potential as a neuroprotective agent, hinted at by studies on similar structures, warrants further investigation. nih.gov

Development of Multi-Targeted Agents: Given the complexity of diseases like cancer and neurodegeneration, designing derivatives that can modulate multiple targets simultaneously presents a sophisticated and potentially more effective therapeutic strategy. nih.gov The inherent versatility of the thiazole scaffold makes it an attractive starting point for developing such multi-targeted ligands. escholarship.org

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing C-(4-Phenyl-thiazol-5-yl)-methylamine, and how can its structure be validated?

- Methodology : Utilize thiourea derivatives as precursors for cyclization reactions, as demonstrated in the synthesis of analogous thiazole and triazole compounds. For example, thiourea analogs can undergo cyclization with reagents like phosphorus oxychloride at elevated temperatures (~120°C) to form the thiazole core . Structural validation should employ X-ray crystallography for unambiguous confirmation (e.g., single-crystal analysis of regioisomers) and spectroscopic techniques (IR, -NMR, -NMR) to verify functional groups and connectivity .

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Methodology : Apply factorial experimental designs to test variables such as temperature, solvent polarity, and catalyst concentration. For example, phosphorous oxychloride-mediated cyclizations often require strict anhydrous conditions and controlled heating. Post-synthetic purification via recrystallization (e.g., using ethanol or acetone) can enhance purity, as shown in analogous thiadiazole syntheses .

Q. What spectroscopic techniques are critical for characterizing electronic properties of C-(4-Phenyl-thiazol-5-yl)-methylamine?

- Methodology : Use IR spectroscopy to identify amine (-NH) and thiazole ring vibrations. UV-Vis spectroscopy can elucidate π→π* transitions in the aromatic and heterocyclic systems. Mass spectrometry (HRMS) confirms molecular weight, while -NMR detects proton environments, such as methylamine protons (~δ 3.5–4.0 ppm) and aromatic resonances .

Advanced Research Questions

Q. How can molecular docking tools like AutoDock Vina predict the binding interactions of C-(4-Phenyl-thiazol-5-yl)-methylamine with biological targets?

- Methodology : Prepare the ligand by optimizing its 3D geometry (e.g., via density functional theory). Define the protein’s active site using grid maps centered on key residues. AutoDock Vina’s scoring function evaluates binding affinities, while multithreading accelerates calculations. Validate predictions with experimental assays (e.g., IC measurements) to resolve discrepancies between computational and empirical data .

Q. What computational approaches analyze the compound’s electronic structure to predict reactivity or interaction hotspots?

- Methodology : Employ Multiwfn to calculate electron density topology, electrostatic potential surfaces (ESP), and local electrophilicity indices. For instance, ESP maps can highlight nucleophilic regions (e.g., the methylamine group) and electrophilic sites (e.g., thiazole ring), guiding derivatization strategies for enhanced bioactivity .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity, and how can contradictory data be resolved?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with electron-withdrawing (e.g., -NO) or electron-donating (e.g., -OCH) groups. Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with computational descriptors (e.g., Hammett constants). Conflicting results may arise from assay conditions (pH, solvent) or off-target effects, necessitating orthogonal validation (e.g., SPR binding assays) .

Q. What experimental designs address nonlinear dose-response curves in bioactivity assays for this compound?